![molecular formula C25H20Cl2N2O2 B593712 [1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone CAS No. 1942919-63-2](/img/structure/B593712.png)
[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone
Overview
Description
“[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone” is a complex organic compound. It contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Neurodegenerative Disease Research
The structural features of this compound, particularly the indole moiety, are indicative of potential activity in the central nervous system (CNS). Compounds with similar structures have been tested as inhibitors of human monoamine oxidase (MAO), which is a promising target for the treatment of neurodegenerative diseases such as Parkinson’s disease . This compound could be synthesized and evaluated for its MAO inhibitory activity, offering a pathway to explore novel treatments for CNS disorders.
Anticancer Activity
Heterocyclic compounds like 1,3,4-oxadiazoles, which may be structurally related to the compound , have shown a range of biological activities including anticancer properties . Research could be directed towards synthesizing derivatives and evaluating their potential as anticancer agents, focusing on their ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines.
Antimicrobial and Antifungal Applications
The dichlorophenyl group present in the compound suggests that it might possess antimicrobial and antifungal activities. Studies could be conducted to assess its efficacy against a spectrum of bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .
Agricultural Chemical Research
Compounds with oxadiazole structures have been utilized in agriculture for their herbicidal, insecticidal, and fungicidal activities . The compound could be investigated for its utility in plant protection, possibly leading to the creation of new agrochemicals that help manage crop diseases and pests.
Cardiovascular Disease Treatment
Research into the cardiovascular applications of this compound could be valuable, especially considering the potential for compounds with similar structures to act as blood pressure-lowering agents . The compound could be synthesized and its effects on blood pressure and cardiac function could be studied, which might contribute to the development of new therapies for hypertension and other cardiovascular conditions.
Neuroprotective Drug Development
Given the potential MAO inhibitory activity, this compound could also be explored as a neuroprotectant. It might prevent neuronal cell death and offer therapeutic benefits in conditions where the PI3-kinase pathway is implicated, such as in certain types of stroke or brain injury .
Mechanism of Action
Target of Action
The primary target of this compound is monoamine oxidase (MAO) , specifically the MAO-B isoform . Monoamine oxidases are mitochondrial flavoenzymes that play a key role in the metabolism of monoaminergic neurotransmitters .
Mode of Action
The compound interacts with its target by inhibiting the activity of MAO-B . It demonstrated a notable inhibition with an IC50 value of 0.036 μM for the MAO-B and isoform specificity .
Biochemical Pathways
The inhibition of MAO-B affects the metabolism of monoaminergic neurotransmitters, which can have various downstream effects. For example, the selective inhibition of MAO-B is a well-established approach in the treatment of Parkinson’s disease .
Pharmacokinetics
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting good bioavailability.
Result of Action
The inhibition of MAO-B by this compound can lead to neuroprotective effects. It has been suggested that this compound may serve as a candidate for the future discovery of therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-31-17-9-6-15(7-10-17)25(30)29-13-12-19-18-4-2-3-5-22(18)28-23(19)24(29)16-8-11-20(26)21(27)14-16/h2-11,14,24,28H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFVWUCZTWDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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